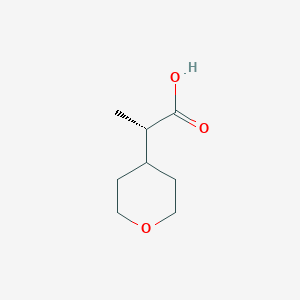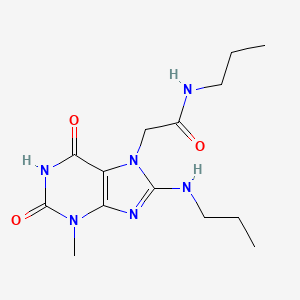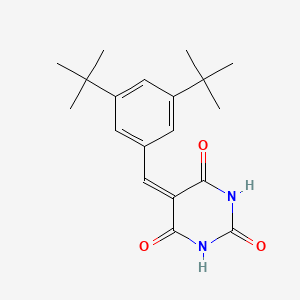![molecular formula C15H20IN5O4 B2544109 Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 1513882-52-4](/img/structure/B2544109.png)
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the CAS Number: 1513882-52-4 . It has a molecular weight of 461.26 . The IUPAC name for this compound is tert-butyl (tert-butoxycarbonyl) (3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C15H20IN5O4 . The compound’s SMILES representation is IC1=NNC2=NC=NC(N(C(OC©©C)=O)C(OC©©C)=O)=C21 .Aplicaciones Científicas De Investigación
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
A review focuses on the regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines, highlighting the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. This work aims to clarify controversies in literature related to regio-orientation, which is significant for understanding the chemical behavior and potential applications of related compounds, including imidodicarbonic acid derivatives (M. Mohamed, A. M. Mahmoud, 2019).
Green Synthesis of Fused Heterocycles
The review discusses the atom economical, eco-friendly synthesis of complex heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, through multi-component reactions (MCRs). These approaches are highlighted for their selectivity and environmental benefits, indicating the potential of such methods in the synthesis of imidodicarbonic acid derivatives (R. Dhanalakshmi, Gopal Jeya, M. Anbarasu, V. Sivamurugan, 2021).
Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold
This review delves into the wide range of medicinal properties of pyrazolo[1,5-a]pyrimidine scaffolds, including their application as building blocks for developing drug-like candidates. The comprehensive analysis includes synthetic strategies and significant biological properties, shedding light on the potential use of imidodicarbonic acid derivatives in drug development (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, Girish Hampannavar, N. Thapliyal, V. N. Palakollu, 2017).
Synthetic Flexibility and Medicinal Chemistry
A patent review on pyrazolo[3,4-b]pyridine kinase inhibitors emphasizes the scaffold's versatility in interacting with kinases through multiple binding modes, showcasing the potential of such structures in medicinal chemistry. This reinforces the significance of the chemical framework of imidodicarbonic acid derivatives in the design of novel therapeutic agents (Steve Wenglowsky, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHBIKQBTBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=NNC(=C21)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)



![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)


![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)